1-[(3,4-dimethoxyphenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;hydrochloride
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Overview
Description
1-[(3,4-Dimethoxyphenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring and methoxy groups attached to a phenyl ring. It is often studied for its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dimethoxyphenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;hydrochloride typically involves multiple steps. One common method involves the reaction of 3,4-dimethoxybenzyl chloride with 4-phenylpiperazine in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to further reactions to introduce the propan-2-ol group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dimethoxyphenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(3,4-Dimethoxyphenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets. The piperazine ring can bind to receptors in the central nervous system, potentially modulating neurotransmitter activity. The methoxy groups may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 3-(3,4-Dimethoxyphenyl)-1-propanol
Uniqueness
1-[(3,4-Dimethoxyphenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;hydrochloride is unique due to its combination of a piperazine ring and methoxy-substituted phenyl ring. This structure imparts specific biological activities and chemical reactivity that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4.ClH/c1-26-21-9-8-18(14-22(21)27-2)16-28-17-20(25)15-23-10-12-24(13-11-23)19-6-4-3-5-7-19;/h3-9,14,20,25H,10-13,15-17H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMOIFFUMZTMIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)COCC(CN2CCN(CC2)C3=CC=CC=C3)O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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